![molecular formula C9H11N3 B3287074 6-异丙基吡唑并[1,5-a]嘧啶 CAS No. 83724-76-9](/img/structure/B3287074.png)

6-异丙基吡唑并[1,5-a]嘧啶

描述

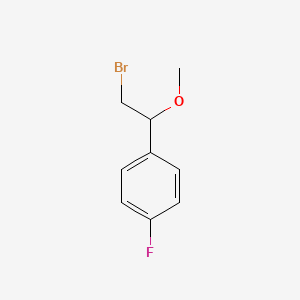

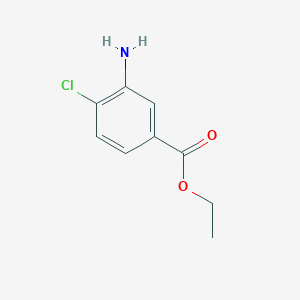

6-Isopropylpyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides . One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds .Chemical Reactions Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps . The pyrazolo[1,5-a]pyrimidine (PP) ring is a heteroaromatic system that contains both pyrazole and pyrimidine rings .科学研究应用

抗癌潜力和酶抑制作用

6-异丙基吡唑并[1,5-a]嘧啶及其衍生物属于吡唑并[1,5-a]嘧啶 (PP) 家族,在药物化学中,尤其是抗癌研究中显示出显著的前景。它们的酶抑制作用和以吡唑并[1,5-a]嘧啶核心进行高效药物设计的潜力是积极研究的领域 (Andres Arias-Gómez 等人,2021)。

在制药应用中的多功能性

吡唑并嘧啶,包括 6-异丙基吡唑并[1,5-a]嘧啶,因其在医疗和制药领域的通用性而得到认可。它们广泛的生物适应性使其成为各种合成药物的基础 (K. Elattar & A. El‐Mekabaty,2021)。

新化合物的合成和抗菌活性

已经探索了由 6-异丙基吡唑并[1,5-a]嘧啶合成新化合物,一些衍生物对各种微生物表现出中等的抗菌活性 (A. Hussein,2010)。

非甾体抗炎应用

对吡唑并[1,5-a]嘧啶的研究导致了非甾体抗炎药 (NSAID) 的开发。一些衍生物,如 4-乙基-4,7-二氢-2-苯基吡唑并[1,5-a]嘧啶-7-酮,表现出高活性和良好的治疗指数,甚至超过了苯丁酮和吲哚美辛等常规药物,而没有溃疡活性 (G. Auzzi 等人,1983)。

在医药、制药、杀虫剂、染料和颜料中的应用

吡唑并[1,5-a]嘧啶家族,包括 6-异丙基吡唑并[1,5-a]嘧啶,在医药、制药、杀虫剂、染料和颜料等各种应用中至关重要。它们的合成路线和应用在过去几十年中得到了显着发展 (Amal Al‐Azmi,2019)。

驱虫活性

一些吡唑并[1,5-a]嘧啶对特定的寄生虫模型(如巴西尼伯松线虫)表现出中等的体外驱虫活性,扩大了它们的潜在治疗应用 (J. Quiroga 等人,1999)。

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

安全和危害

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If on skin, take off immediately all contaminated clothing and rinse skin with water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

未来方向

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

属性

IUPAC Name |

6-propan-2-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7(2)8-5-10-9-3-4-11-12(9)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWGYDFQPFDTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C(=CC=N2)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)

![2-[Methyl-(4-nitro-benzyl)-amino]-ethanol](/img/structure/B3287040.png)

![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)

![Methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B3287095.png)